Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.81. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Characterization
Research has focused on synthesizing cyclic amino acid esters and analyzing their molecular structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been synthesized and characterized, showcasing the molecule's complex bicyclic structure which includes a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014). Similarly, chiral cyclic amino acid esters have been synthesized to explore their molecular structures and potential for further chemical modification (T. Moriguchi et al., 2014).
Application in Synthesis of Alkaloids and Peptidomimetics
The synthesis of tropane alkaloids, like (+)-pseudococaine, demonstrates the utility of related compounds in constructing complex organic molecules, highlighting the potential of using tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride in alkaloid synthesis (E. Brock et al., 2012). Moreover, these compounds have been utilized in the synthesis of constrained peptidomimetics, essential for peptide-based drug discovery, indicating their value in medicinal chemistry (P. Mandal et al., 2005).
Innovative Synthetic Methods
Research also includes developing innovative synthetic methods, such as the cyclization and trapping of amidyl radicals, to produce functionalized products derived from azabicyclo[3.2.1]octane scaffolds. This methodology can be applied in the synthesis of various alkaloids, showcasing the versatility of bicyclic structures in organic synthesis (Xichen Lin et al., 2000).
properties
IUPAC Name |
tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(15,7-10)9-14;/h10H,4-9,14H2,1-3H3;1H/t10?,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKTYNMCBFWDRP-XTBNCEIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CCC[C@@]1(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.